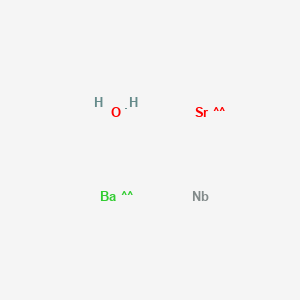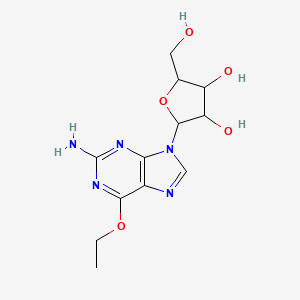
(2R,3R,4S,5R)-2-(2-amino-6-ethoxy-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-O-Ethylguanosine is a modified nucleoside derived from guanosine It is characterized by the presence of an ethyl group at the oxygen atom on the sixth position of the guanine base
準備方法
The synthesis of 6-O-Ethylguanosine typically involves the alkylation of guanosine. One common method is the reaction of guanosine with diazoethane, which introduces the ethyl group at the oxygen atom on the sixth position. This reaction is usually carried out in an organic solvent under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods for 6-O-Ethylguanosine are not well-documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes. The key steps involve the protection of reactive groups, selective alkylation, and subsequent deprotection to yield the final product.
化学反応の分析
6-O-Ethylguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The ethyl group on the sixth position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like thiols and amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the sixth position.
科学的研究の応用
6-O-Ethylguanosine has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of alkylation on nucleosides and nucleotides. This helps in understanding the chemical behavior of modified nucleosides.
Biology: The compound is used to investigate DNA repair mechanisms, particularly those involving alkylated DNA bases. It serves as a substrate for studying the activity of DNA repair enzymes.
Medicine: Research on 6-O-Ethylguanosine contributes to the development of therapeutic agents targeting DNA repair pathways. It is also used in studies related to cancer and other diseases involving DNA damage.
Industry: While its industrial applications are limited, 6-O-Ethylguanosine can be used in the development of biochemical assays and diagnostic tools.
作用機序
The mechanism of action of 6-O-Ethylguanosine involves its interaction with DNA and RNA. The ethyl group at the sixth position can interfere with base pairing and DNA replication, leading to mutations and DNA damage. This makes it a valuable tool for studying the effects of alkylation on nucleic acids.
The compound targets DNA repair pathways, particularly those involving alkylated DNA bases. Enzymes such as alkyltransferases recognize and repair the ethylated guanine, thereby preventing mutations and maintaining genomic stability .
類似化合物との比較
6-O-Ethylguanosine can be compared with other alkylated nucleosides, such as:
O6-Methylguanosine: Similar to 6-O-Ethylguanosine, but with a methyl group instead of an ethyl group. It is also used to study DNA alkylation and repair mechanisms.
O6-Benzylguanosine: Contains a benzyl group at the sixth position.
1,N2-Ethenoguanosine: A nucleoside with an etheno group, used to study the effects of bulky adducts on DNA structure and function.
The uniqueness of 6-O-Ethylguanosine lies in its specific ethyl modification, which provides distinct chemical and biological properties compared to other alkylated nucleosides.
特性
IUPAC Name |
2-(2-amino-6-ethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c1-2-21-10-6-9(15-12(13)16-10)17(4-14-6)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,2-3H2,1H3,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMNBCLMSGJHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Amino-5-{[2-amino-4-({2-amino-3,4-dihydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl}oxy)-3-hydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl]oxy}-6-[(2-hydroxyethoxy)methyl]oxane-2,4-diol amine](/img/structure/B15130476.png)
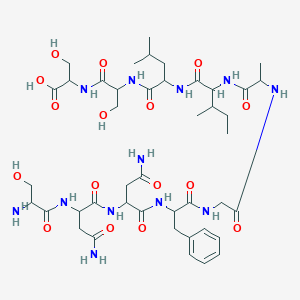


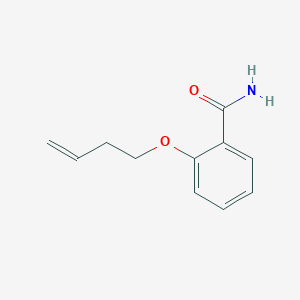
![7-(Hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B15130511.png)

![Propanoicacid,3,3,3-trifluoro-2-[[(phenylmethoxy)carbonyl]imino]-,ethyl ester](/img/structure/B15130521.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-methylphenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B15130522.png)

![methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B15130533.png)
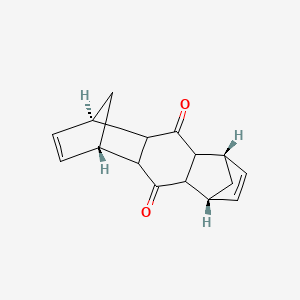
![2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid](/img/structure/B15130540.png)
